molecular formula C10H16O B2592012 2-Spiro[2.5]octan-8-ylacetaldehyde CAS No. 2503207-44-9

2-Spiro[2.5]octan-8-ylacetaldehyde

Cat. No.: B2592012
CAS No.: 2503207-44-9
M. Wt: 152.237
InChI Key: LWXPXJAWQBBCRJ-UHFFFAOYSA-N
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Description

2-Spiro[25]octan-8-ylacetaldehyde is a spirocyclic compound characterized by a unique structure where two rings are connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Spiro[2.5]octan-8-ylacetaldehyde can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve minimal chromatographic purifications to afford the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

2-Spiro[2.5]octan-8-ylacetaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The spirocyclic structure allows for various substitution reactions at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products

    Oxidation: 2-Spiro[2.5]octan-8-ylacetic acid.

    Reduction: 2-Spiro[2.5]octan-8-ylmethanol.

    Substitution: Various substituted spirocyclic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Spiro[2.5]octan-8-ylacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity .

Properties

IUPAC Name

2-spiro[2.5]octan-8-ylacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPXJAWQBBCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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